![molecular formula C14H19N3O B2504486 3-[(5-Amino-3,3-dimethylcyclohexyl)oxy]pyridine-4-carbonitrile CAS No. 2380167-38-2](/img/structure/B2504486.png)
3-[(5-Amino-3,3-dimethylcyclohexyl)oxy]pyridine-4-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[(5-Amino-3,3-dimethylcyclohexyl)oxy]pyridine-4-carbonitrile is a complex organic compound that features a pyridine ring substituted with an amino group and a carbonitrile group
准备方法
The synthesis of 3-[(5-Amino-3,3-dimethylcyclohexyl)oxy]pyridine-4-carbonitrile typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the reaction of 5-amino-3,3-dimethylcyclohexanol with 4-chloropyridine-3-carbonitrile under basic conditions to form the desired product. The reaction conditions often involve the use of a strong base such as sodium hydride or potassium tert-butoxide in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Industrial production methods for this compound may involve optimization of reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of advanced purification techniques such as chromatography.
化学反应分析
3-[(5-Amino-3,3-dimethylcyclohexyl)oxy]pyridine-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives under strong oxidizing conditions.
Reduction: The carbonitrile group can be reduced to form primary amines using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common reagents and conditions used in these reactions include strong acids or bases, oxidizing agents like potassium permanganate (KMnO4), and reducing agents like sodium borohydride (NaBH4). The major products formed from these reactions depend on the specific conditions and reagents used.
科学研究应用
3-[(5-Amino-3,3-dimethylcyclohexyl)oxy]pyridine-4-carbonitrile has several scientific research applications, including:
Chemistry: It can be used as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: It may serve as a ligand in the study of enzyme-substrate interactions or as a probe in biochemical assays.
Industry: It can be used in the development of new materials with unique properties, such as polymers or coatings.
作用机制
The mechanism of action of 3-[(5-Amino-3,3-dimethylcyclohexyl)oxy]pyridine-4-carbonitrile depends on its specific application. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, or covalent bonding. The pathways involved could include inhibition or activation of specific enzymes, modulation of receptor activity, or interference with cellular signaling pathways.
相似化合物的比较
Similar compounds to 3-[(5-Amino-3,3-dimethylcyclohexyl)oxy]pyridine-4-carbonitrile include other pyridine derivatives with different substituents. For example:
3-[(5-Amino-3,3-dimethylcyclohexyl)oxy]pyridine-4-carboxamide: Similar structure but with a carboxamide group instead of a carbonitrile group.
3-[(5-Amino-3,3-dimethylcyclohexyl)oxy]pyridine-4-methanol: Similar structure but with a hydroxymethyl group instead of a carbonitrile group.
The uniqueness of this compound lies in its specific combination of functional groups, which can impart distinct chemical and biological properties compared to its analogs.
属性
IUPAC Name |
3-(5-amino-3,3-dimethylcyclohexyl)oxypyridine-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O/c1-14(2)6-11(16)5-12(7-14)18-13-9-17-4-3-10(13)8-15/h3-4,9,11-12H,5-7,16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUFBKPPHHVGDEE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CC(C1)OC2=C(C=CN=C2)C#N)N)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![8-[(3,5-Dimethylpiperidin-1-yl)methyl]-7-ethyl-1,3-dimethylpurine-2,6-dione](/img/structure/B2504405.png)
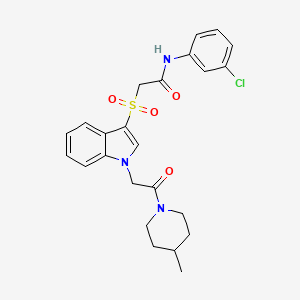
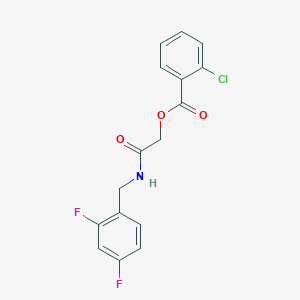
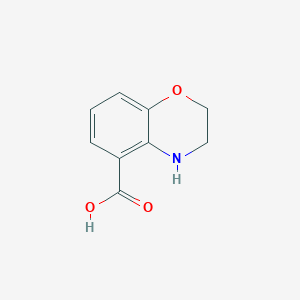
![(1E)-N'-hydroxy-2-methyl-3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanimidamide](/img/structure/B2504411.png)
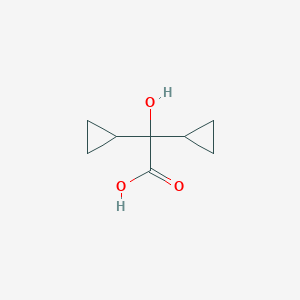
![2-chloro-6-fluoro-N-[1-(furan-2-yl)propan-2-yl]benzamide](/img/structure/B2504413.png)
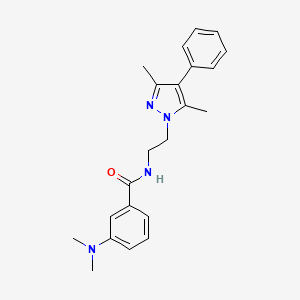
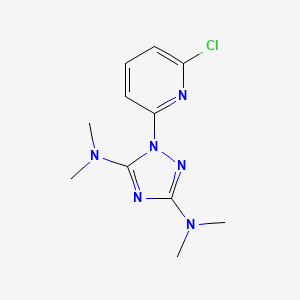
![8-(2,5-dimethylphenyl)-1,6,7-trimethyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2504419.png)
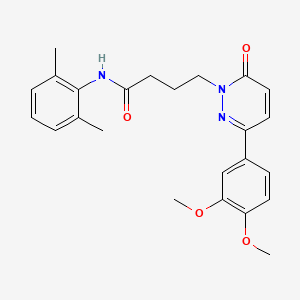
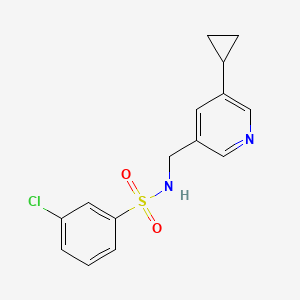
![(Z)-8-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(4-isopropylbenzylidene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2504423.png)
![1-(2-Ethoxyethyl)-2-(piperidin-4-yl)-1H-benzo[d]imidazole hydrochloride](/img/new.no-structure.jpg)
